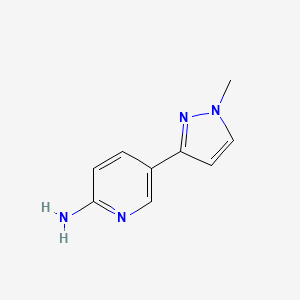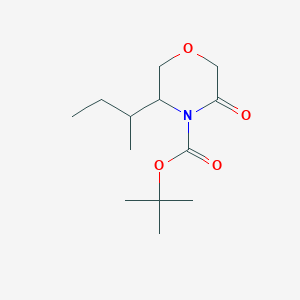
Tert-butyl 3-butan-2-yl-5-oxomorpholine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-butan-2-yl-5-oxomorpholine-4-carboxylate is a chemical compound with the molecular formula C13H23NO4. It is a morpholine derivative, which means it contains a morpholine ring—a six-membered ring with one nitrogen atom and one oxygen atom. This compound is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-butan-2-yl-5-oxomorpholine-4-carboxylate typically involves the reaction of tert-butyl 3-oxomorpholine-4-carboxylate with butan-2-yl groups under specific conditions. The reaction conditions often include the use of solvents like methylene chloride and catalysts such as imidazole .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 3-butan-2-yl-5-oxomorpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction yields alcohol derivatives .
Applications De Recherche Scientifique
Tert-butyl 3-butan-2-yl-5-oxomorpholine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of polymers and other materials
Mécanisme D'action
The mechanism of action of tert-butyl 3-butan-2-yl-5-oxomorpholine-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, making the compound useful in research and drug development .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 2-oxomorpholine-4-carboxylate: Similar in structure but lacks the butan-2-yl group.
Tert-butyl 3-oxomorpholine-4-carboxylate: Similar but without the butan-2-yl substitution
Uniqueness
Tert-butyl 3-butan-2-yl-5-oxomorpholine-4-carboxylate is unique due to the presence of both the tert-butyl and butan-2-yl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound in various chemical and biochemical applications .
Propriétés
Formule moléculaire |
C13H23NO4 |
|---|---|
Poids moléculaire |
257.33 g/mol |
Nom IUPAC |
tert-butyl 3-butan-2-yl-5-oxomorpholine-4-carboxylate |
InChI |
InChI=1S/C13H23NO4/c1-6-9(2)10-7-17-8-11(15)14(10)12(16)18-13(3,4)5/h9-10H,6-8H2,1-5H3 |
Clé InChI |
MPVMIOUSVTTYEW-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C1COCC(=O)N1C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(3-Chlorophenylcarbamoyl)-1H-benzo[d]imidazol-2-yl]guanidine](/img/structure/B13902353.png)
![4-bromo-3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13902354.png)

![(2S,3S)-2-[(2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanamido]-3-methylpentanoic acid](/img/structure/B13902374.png)


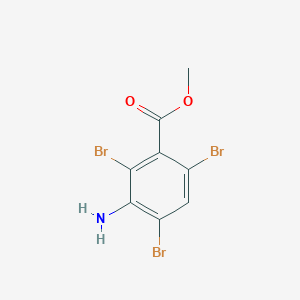

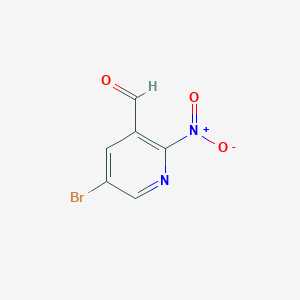
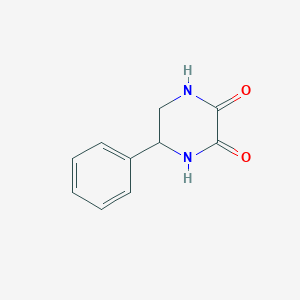

![O3-Benzyl O8-tert-butyl 6,6-difluoro-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B13902406.png)
